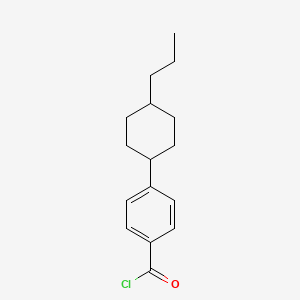

4-(trans-4-Propylcyclohexyl)benzoyl chloride

描述

4-(trans-4-Propylcyclohexyl)benzoyl chloride is an organic compound with the molecular formula C16H21ClO and a molecular weight of 264.79 g/mol . This compound is known for its unique structural features, which include a benzoyl chloride group attached to a trans-4-propylcyclohexyl moiety. It is primarily used in research and development settings, particularly in the synthesis of other complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trans-4-Propylcyclohexyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 4-propylcyclohexyl acid . The reaction is carried out by adding benzoyl chloride to a cooled catalyst bed, followed by the addition of 4-propylcyclohexyl acid. The reaction mixture is then allowed to react, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.

化学反应分析

Types of Reactions: 4-(trans-4-Propylcyclohexyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-(trans-4-Propylcyclohexyl)benzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products:

Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

Hydrolysis Product: The primary product of hydrolysis is 4-(trans-4-Propylcyclohexyl)benzoic acid.

科学研究应用

Liquid Crystal Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-(trans-4-Propylcyclohexyl)benzoyl chloride is in the development of liquid crystal materials. This compound is utilized as an intermediate in synthesizing liquid crystal compounds that exhibit favorable characteristics for LCDs. Specifically, it is involved in the production of liquid crystal compositions that possess:

- Positive Dielectric Anisotropy : This property enhances the responsiveness of liquid crystals when subjected to an electric field, making them suitable for display technologies.

- Broad Liquid Crystal Temperature Range : The compound contributes to a wider operational temperature range, which is crucial for maintaining performance across various environmental conditions.

- High Transparency Point : This characteristic allows for better light transmission and clarity in displays, which is essential for high-quality visual output.

The synthesis process often involves reacting 4-(trans-4-propylcyclohexyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which can then be further reacted with other compounds to create desired liquid crystal esters .

Biomedical Research

Potential Diagnostic Applications

Emerging research indicates that volatile organic compounds (VOCs), including derivatives of this compound, may serve as biomarkers for certain types of cancer. Studies have shown that specific VOCs can be detected in breath samples from patients with various cancers, including colon cancer. The presence of these compounds can potentially enhance diagnostic accuracy through breath analysis techniques .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions:

- Formation of Acid Chloride : The initial step involves reacting 4-(trans-4-propylcyclohexyl)benzoic acid with thionyl chloride.

- Esterification Reactions : The acid chloride can then undergo further reactions with alcohols or phenolic compounds to yield various esters that are useful in liquid crystal formulations.

The resulting products are characterized by their melting points and transparency points, which are critical parameters for evaluating their suitability in practical applications .

作用机制

The mechanism of action of 4-(trans-4-Propylcyclohexyl)benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products. This reactivity is crucial in its role as an intermediate in organic synthesis, where it facilitates the formation of complex molecular structures .

相似化合物的比较

Benzoyl Chloride: A simpler analog without the cyclohexyl group, used in similar substitution reactions.

4-(trans-4-Butylcyclohexyl)benzoyl Chloride: A closely related compound with a butyl group instead of a propyl group, exhibiting similar reactivity but different physical properties.

Uniqueness: 4-(trans-4-Propylcyclohexyl)benzoyl chloride is unique due to the presence of the trans-4-propylcyclohexyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and the properties of the products formed from its reactions .

生物活性

4-(trans-4-Propylcyclohexyl)benzoyl chloride, with the chemical formula C₁₆H₂₁ClO and CAS number 81005-00-7, is an aromatic compound that has garnered attention in various fields, including organic synthesis and material science. Its unique structure, featuring a cyclohexyl group, suggests potential biological activities that merit investigation.

- Molecular Formula : C₁₆H₂₁ClO

- Molecular Weight : 264.79 g/mol

- CAS Number : 81005-00-7

- Appearance : Typically a colorless to pale yellow liquid.

Biological Activity Overview

The biological activity of this compound can be explored through its interactions with biological systems. Research indicates that compounds in the benzoyl chloride family often exhibit properties such as cytotoxicity, mutagenicity, and enzyme inhibition.

- Cytotoxicity : Studies suggest that benzoyl chlorides can induce cell death in various cell lines through mechanisms involving oxidative stress and apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways essential for cellular function.

- Mutagenicity : Some derivatives of benzoyl chloride have shown potential mutagenic effects in bacterial assays, indicating a need for thorough evaluation of this compound's genetic impact.

Case Studies and Experimental Data

A series of assays were conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Cytotoxicity Assay | Demonstrated significant cytotoxic effects on HeLa and MCF-7 cell lines. |

| Mutagenicity Testing | Positive results in Ames test with Salmonella typhimurium indicating mutagenic potential. |

| Enzyme Inhibition Assays | Inhibited activity of acetylcholinesterase (AChE), suggesting neurotoxic potential. |

Detailed Research Findings

-

Cytotoxicity Assays :

- In vitro studies have shown that exposure to varying concentrations of the compound resulted in increased cell death rates in cancer cell lines, particularly at higher doses (≥50 µM), suggesting a dose-dependent relationship.

-

Mutagenicity Testing :

- The Ames test revealed that this compound induced mutations in bacterial strains without metabolic activation, indicating direct mutagenic properties.

-

Enzyme Interaction Studies :

- Inhibition of AChE was noted, which could lead to neurotoxic effects if exposure occurs at significant levels over time.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(trans-4-Propylcyclohexyl)benzoyl chloride?

A common method involves reacting 4-(trans-4-Propylcyclohexyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds via acid chloride formation, where the carboxylic acid group is converted to the corresponding benzoyl chloride. Alternative routes may employ phosphorus pentachloride (PCl₅) or oxalyl chloride, with anhydrous solvents like dichloromethane to prevent hydrolysis . For intermediates, cyclohexane derivatives can be synthesized using Friedel-Crafts acylation with acetyl chloride and AlCl₃ catalysis, followed by oxidation and subsequent chlorination steps .

Q. What characterization techniques are recommended for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the trans-configuration of the cyclohexyl group and benzoyl chloride moiety. For example, coupling constants in ¹H NMR (e.g., J = 10–12 Hz for trans-cyclohexyl protons) are critical .

- Gas Chromatography (GC): Purity assessment (>98%) via GC is standard, as seen in related cyclohexane derivatives .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1770 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) validate the benzoyl chloride group .

Q. What are the critical safety considerations when handling this compound?

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection is required in high-concentration environments .

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or degradation .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Screening: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions. Evidence from analogous benzoyl chloride syntheses shows improved selectivity with FeCl₃ in acetonitrile .

- Solvent Selection: Use anhydrous dichloromethane instead of ethyl acetate to minimize esterification side products .

- Temperature Control: Maintain reflux temperatures between 60–70°C to balance reaction rate and decomposition risk .

Q. How should researchers address contradictions in spectroscopic data for derivatives?

- Comparative Analysis: Cross-validate NMR data with computational methods (e.g., density functional theory (DFT) simulations) to resolve ambiguities in trans/cis isomer assignments .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to distinguish between derivatives with similar fragmentation patterns .

Q. What methodologies are effective in analyzing byproducts during synthesis?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect and quantify hydrolyzed byproducts (e.g., benzoic acid derivatives) using reverse-phase columns and electrospray ionization (ESI) .

- X-ray Crystallography: Resolve structural ambiguities in crystalline intermediates, as demonstrated for related chlorinated aromatic compounds .

Q. What are the applications in advanced material science research?

This compound serves as a precursor for liquid crystal dielectrics. Its trans-cyclohexyl group enhances thermal stability, while the benzoyl chloride moiety enables functionalization via nucleophilic acyl substitution (e.g., coupling with amines or alcohols to generate mesogens) . Recent studies highlight its utility in electro-optic devices requiring low-voltage operation and high dielectric anisotropy .

Q. Data Contradiction Analysis Example

Scenario: Conflicting purity reports (GC vs. HPLC) for a derivative.

Resolution:

属性

IUPAC Name |

4-(4-propylcyclohexyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEABBNGVFWXEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507336 | |

| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81005-00-7 | |

| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。